molecular formula C8H11N3O3 B13796777 N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine

N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine

Cat. No.: B13796777
M. Wt: 197.19 g/mol
InChI Key: LYFPTUVMAREVEZ-UHFFFAOYSA-N
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Description

N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanamine moiety through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine typically involves the reaction of 5-nitro-3-pyridinol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the ethanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine.

    Reduction: Formation of N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine.

    Substitution: Formation of various substituted ethanamine derivatives depending on the substituent used.

Scientific Research Applications

N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine
  • N-Methyl-2-[(5-chloro-3-pyridinyl)oxy]ethanamine
  • N-Methyl-2-[(5-bromo-3-pyridinyl)oxy]ethanamine

Uniqueness

N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

N-methyl-2-(5-nitropyridin-3-yl)oxyethanamine

InChI

InChI=1S/C8H11N3O3/c1-9-2-3-14-8-4-7(11(12)13)5-10-6-8/h4-6,9H,2-3H2,1H3

InChI Key

LYFPTUVMAREVEZ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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